

# Strategies for the Total Synthesis of (+)-Cavicularin: Application Notes and Protocols

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## Compound of Interest

Compound Name: (+)-Cavicularin

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## Introduction

**(+)-Cavicularin**, a naturally occurring macrocyclic bis(bibenzyl), was first isolated from the liverwort *Cavicularia densa*. Its unique and highly strained molecular architecture, characterized by a boat-shaped benzene ring, has captivated synthetic chemists, leading to several innovative total synthesis strategies. This document provides a detailed overview of the prominent strategies for the total synthesis of **(+)-cavicularin**, with a focus on the key chemical transformations and methodologies employed. These notes are intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.

## Key Synthetic Strategies at a Glance

Several research groups have successfully tackled the synthesis of cavicularin, each employing a distinct and insightful approach to construct the challenging macrocyclic framework. The key strategies can be broadly categorized by the method used for the crucial macrocyclization and arene formation steps.

Principal Investigator(s)	Key Strategy	Enantioselectivity	Overall Yield	Number of Steps (Longest Linear Sequence)
Beaudry, et al.	Enantioselective Intramolecular Pyrone Diels-Alder Reaction	Catalytic (Cinchona alkaloid)	7.3%	12
Harrowven, et al.	Radical-Induced Transannular Ring Contraction	Racemic	Not explicitly stated in reviewed documents	~10
Suzuki, et al.	Diastereoselective SNAr Macrocyclization with Chiral Sulfoxide Auxiliary	Auxiliary-controlled	Not explicitly stated in reviewed documents	Not explicitly stated in reviewed documents
Baran, et al.	Pyrone Diels-Alder Reaction	Racemic	Not explicitly stated in reviewed documents	Not explicitly stated in reviewed documents
Fukuyama, et al.	Pd-catalyzed Intramolecular Suzuki-Miyaura Coupling	Racemic	Not explicitly stated in reviewed documents	Not explicitly stated in reviewed documents

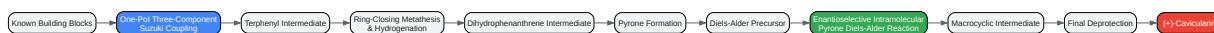
## Detailed Application Notes and Protocols

### Beaudry's Enantioselective Synthesis of (+)-Cavicularin

The Beaudry group accomplished the first enantioselective total synthesis of **(+)-cavicularin**, providing access to the naturally occurring enantiomer.<sup>[1][2]</sup> This strategy is highlighted by two key transformations: a regioselective one-pot, three-component Suzuki coupling to assemble

the terphenyl precursor and a subsequent intramolecular enantioselective pyrone Diels-Alder reaction to construct the strained macrocycle.[1][2]

### Logical Workflow of Beaudry's Synthesis



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## References

- 1. Synthesis and determination of the absolute configuration of cavicularin by a symmetrization/asymmetrization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
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